molecular formula C16H16O3 B12837158 2-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylacetic acid

2-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylacetic acid

Cat. No.: B12837158
M. Wt: 256.30 g/mol
InChI Key: VMOSBFYGIITNCE-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylacetic acid is an organic compound with a complex structure that includes both aromatic and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylacetic acid typically involves the reaction of 2,4-dimethylbenzaldehyde with benzyl cyanide in the presence of a base, followed by hydrolysis of the resulting nitrile to yield the desired acid. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylacetic acid: A simpler analog with similar structural features but lacking the dimethylphenyl group.

    2-(2,4-Dimethylphenyl)acetic acid: Similar structure but without the hydroxyl group.

    2-Hydroxy-2-phenylacetic acid: Lacks the dimethylphenyl group but retains the hydroxyl and phenyl groups.

Uniqueness

2-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylacetic acid is unique due to the presence of both the dimethylphenyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a broader range of chemical modifications and applications compared to its simpler analogs.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-2-hydroxy-2-phenylacetic acid

InChI

InChI=1S/C16H16O3/c1-11-8-9-14(12(2)10-11)16(19,15(17)18)13-6-4-3-5-7-13/h3-10,19H,1-2H3,(H,17,18)

InChI Key

VMOSBFYGIITNCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O)C

Origin of Product

United States

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